Cas no 2228244-66-2 (5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine)

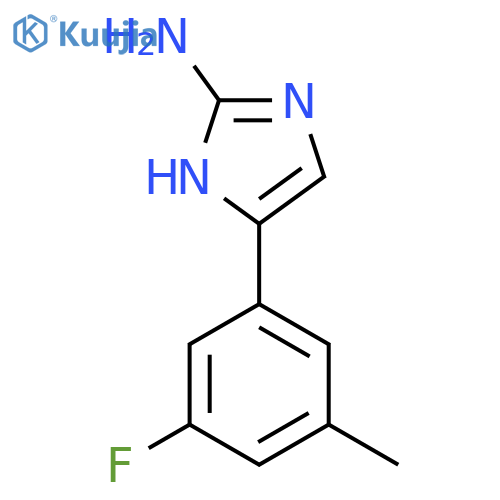

2228244-66-2 structure

商品名:5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine

- EN300-1738873

- 2228244-66-2

-

- インチ: 1S/C10H10FN3/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H3,12,13,14)

- InChIKey: VDXOPCGQRQKTIO-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C=C(C=1)C1=CN=C(N)N1

計算された属性

- せいみつぶんしりょう: 191.08587549g/mol

- どういたいしつりょう: 191.08587549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 54.7Ų

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1738873-10.0g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 10g |

$5037.0 | 2023-05-24 | ||

| Enamine | EN300-1738873-0.5g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-2.5g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-1g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-0.25g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-0.1g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-1.0g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 1g |

$1172.0 | 2023-05-24 | ||

| Enamine | EN300-1738873-5g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-0.05g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1738873-5.0g |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine |

2228244-66-2 | 5g |

$3396.0 | 2023-05-24 |

5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2228244-66-2 (5-(3-fluoro-5-methylphenyl)-1H-imidazol-2-amine) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量